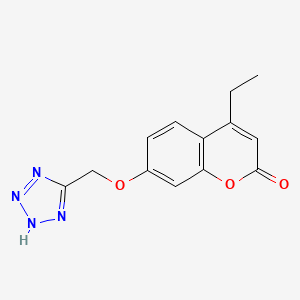

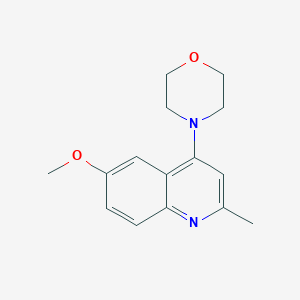

![molecular formula C16H16N2O3S B5544524 N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5544524.png)

N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamide derivatives involves complex chemical processes, showcasing advancements in organic synthesis techniques. For instance, practical methods have been developed for synthesizing orally active compounds through processes that include esterification, intramolecular Claisen type reactions, and Suzuki−Miyaura reactions, demonstrating the intricate steps required to produce specific benzamide derivatives (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied using techniques like X-ray diffraction and DFT calculations. These studies reveal the crystalline nature and geometric parameters of the compounds, providing insights into their molecular conformations (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives showcase their reactivity and interaction with other substances. Investigations into the chemical reactivity, including molecular electrostatic potential (MEP) surface mapping, offer a deeper understanding of their potential chemical behaviors (Demir et al., 2015).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in various fields. Studies on polymorphs and their thermal behavior provide valuable data for understanding these compounds' stability and physical characteristics (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemicals, define the practical applications of benzamide derivatives. Detailed spectroscopic characterization and reactivity studies help in mapping out these properties and their implications for use in various chemical reactions (Saeed et al., 2010).

科学的研究の応用

Polymer Synthesis

One application is in the field of polymer synthesis, where homopolymers of a monosubstituted acrylamide featuring an amino acid moiety in the side chain have been developed. These polymers, synthesized via reversible addition−fragmentation chain transfer (RAFT) polymerization, show controlled molecular weight, low polydispersity, and enhanced isotacticity, demonstrating the material's potential in creating specialized polymeric structures (Mori, Sutoh, & Endo, 2005).

Anticancer Drug Development

In medicinal chemistry, derivatives similar to N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide have been explored for their potential in cancer treatment. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide has been identified as an orally active histone deacetylase inhibitor, showing significant antitumor activity and highlighting the compound's relevance in developing anticancer drugs (Zhou et al., 2008).

Antioxidant Activity Studies

The electrochemical oxidation mechanisms of amino-substituted benzamide derivatives, including those similar to N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide, have been studied for their antioxidant properties. These compounds act as powerful antioxidants by scavenging free radicals, with research suggesting a complex, pH-dependent oxidation process (Jovanović et al., 2020).

Antimicrobial Property Investigation

Research has also been conducted on new acylthiourea derivatives, which exhibit antimicrobial activity against a range of bacterial and fungal strains. These studies suggest potential applications of N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide derivatives in developing antimicrobial agents (Limban et al., 2011).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-(4-carbamoylphenyl)-2-methoxy-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-21-14-9-12(22-2)7-8-13(14)16(20)18-11-5-3-10(4-6-11)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVKTUVEQVXNRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-carbamoylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol](/img/structure/B5544456.png)

![5-(3,4-dimethoxyphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544457.png)

![N-{(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5544468.png)

![2,8-dimethyl-N-[2-(3-pyridinylamino)ethyl]-4-quinolinecarboxamide](/img/structure/B5544476.png)

![3-(dimethylamino)-N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]benzamide](/img/structure/B5544479.png)

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544485.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5544493.png)

![9-[3-(1H-pyrazol-1-yl)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5544501.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5544528.png)